3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE
Overview
Description
3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE is a complex organic compound that features a chlorophenyl group, a dihydrophthalazinone core, and a propanamide moiety
Preparation Methods
The synthesis of 3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE typically involves multiple stepsThe reaction conditions often involve the use of polar aprotic solvents and basic conditions to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorophenyl group can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in enzyme inhibition studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular signaling and metabolic processes .
Comparison with Similar Compounds
When compared to similar compounds, 3-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE stands out due to its unique structural features and reactivity. Similar compounds include:
N-[(2S,3S)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide: This compound shares the chlorophenyl group but differs in its overall structure and functional groups.
Propanil: An industrial compound with a similar amide functional group but different applications and reactivity
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c18-12-7-5-11(6-8-12)16-13-3-1-2-4-14(13)17(23)21(20-16)10-9-15(19)22/h1-8H,9-10H2,(H2,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRJLZGFEYZVAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CCC(=O)N)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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